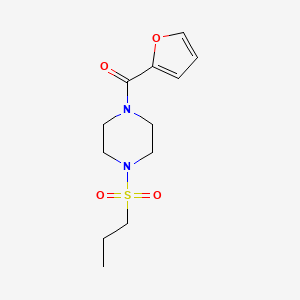
1-(2-furoyl)-4-(propylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-4-(propylsulfonyl)piperazine, commonly referred to as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions such as hypertension, edema, and congestive heart failure. Furosemide belongs to the class of loop diuretics and is known for its ability to increase the excretion of water and electrolytes from the body. The drug is synthesized using a complex chemical process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用机制
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys. This results in increased excretion of water and electrolytes from the body, leading to a reduction in blood volume and blood pressure. The drug also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Biochemical and physiological effects:
Furosemide has a range of biochemical and physiological effects on the body. The drug is known to increase the excretion of sodium, chloride, and potassium ions from the body, leading to a reduction in blood volume and blood pressure. Furosemide also has a diuretic effect on the body, which can help to reduce edema and improve cardiovascular function.
实验室实验的优点和局限性
Furosemide has several advantages as a research tool. The drug is widely available and relatively inexpensive, making it an attractive option for researchers. Furosemide also has a well-established mechanism of action, which makes it easy to study its effects on the body. However, there are also some limitations to the use of furosemide in lab experiments. The drug can have significant side effects, which can affect the results of the study. Additionally, the drug's effects on the body can be complex and difficult to interpret, which can make it challenging to draw definitive conclusions from the research.
未来方向
There are several potential future directions for research on furosemide. One area of interest is the drug's potential applications in the treatment of other medical conditions, such as kidney disease and liver disease. Furosemide has also been studied for its potential use in combination with other drugs, which could lead to more effective treatments for various medical conditions. Additionally, there is ongoing research into the development of new and improved diuretic drugs, which could have significant implications for the treatment of hypertension, edema, and other medical conditions.
合成方法
Furosemide is synthesized using a multi-step chemical process that involves the reaction of various chemical compounds such as furan-2-carboxylic acid, propylsulfonyl chloride, and piperazine. The synthesis process is complex and requires a high degree of precision and expertise. The final product is a white crystalline powder that is soluble in water and has a bitter taste.
科学研究应用
Furosemide has been widely studied for its potential applications in scientific research. The drug is known to have a wide range of effects on the body, including its ability to increase the excretion of water and electrolytes, reduce blood pressure, and improve cardiovascular function. Furosemide has been used in various research studies to investigate the role of diuretics in the treatment of hypertension, congestive heart failure, and other medical conditions.
属性
IUPAC Name |
furan-2-yl-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-10-19(16,17)14-7-5-13(6-8-14)12(15)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVWLUXRJPUQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5869376.png)
![3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869378.png)
![2-methoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5869390.png)
![N-[3-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5869393.png)
![2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5869397.png)


![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)
![5,6-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5869422.png)

![5-benzyl-6-methyl-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5869438.png)


![1-[6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5869463.png)